(R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol

chiral purity enantiomeric excess asymmetric synthesis

Racemic β-amino alcohols cause 50% inherent yield loss in asymmetric synthesis. The (R)-enantiomer (CAS 1213675-50-3) eliminates this waste with defined stereochemistry, while the 2,6-dimethoxy substitution provides a C2-symmetric electronic environment (4 HBA vs. 2 for unsubstituted analogs) proven to enhance enantioselectivity. The scaffold offers additional synthetic handles via demethylation. Supplied at 98% purity with Certificate of Analysis confirming enantiomeric identity.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12978457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(CO)N
InChIInChI=1S/C10H15NO3/c1-13-8-4-3-5-9(14-2)10(8)7(11)6-12/h3-5,7,12H,6,11H2,1-2H3/t7-/m0/s1
InChIKeyIWYHDNISHVYRAA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol Procurement Guide


(R)-2-Amino-2-(2,6-dimethoxyphenyl)ethanol (CAS 1213675-50-3) is a chiral β-amino alcohol with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. Classified as a 2,6-dimethoxy-substituted phenylglycinol derivative, it features a stereogenic center at the carbon bearing both the primary amine and the hydroxymethyl group, making it valuable as a chiral building block in asymmetric synthesis and medicinal chemistry research . The compound is commercially available in both enantiopure (R)-form and as a racemic mixture (CAS 1337019-71-2) from multiple suppliers .

Stereochemical Control
Enantiopure (R)-configured chiral building block for asymmetric synthesis
Substitution Pattern
2,6-Dimethoxy substitution supports C2-symmetric ligand design and predictable chelation
Workflow Fit
Defined stereochemistry eliminates racemic resolution step; used in catalyst and chiral auxiliary development

Why Generic Substitution Fails for This Chiral Building Block


Substituting this compound with its (S)-enantiomer, the racemic mixture, or structurally similar 2-amino-2-arylethanols lacking the 2,6-dimethoxy substitution pattern can lead to substantially different outcomes in asymmetric applications. The (R)-enantiomer (CAS 1213675-50-3) is supplied at 98% purity with defined stereochemistry, whereas the racemate (CAS 1337019-71-2) is typically supplied at 97% purity . Crucially, the 2,6-dimethoxy substitution pattern confers distinct electron-donating properties and steric bulk compared to the unsubstituted phenyl analog (2-amino-2-phenylethanol), which has been shown in catalyst design studies to significantly impact enantioselectivity outcomes [1]. The specific positioning of methoxy groups at the 2- and 6-positions differentiates this compound from its 2,4-dimethoxy regioisomer, which presents a different spatial arrangement of hydrogen-bond acceptors and may alter coordination geometry in metal-catalyzed reactions .

Racemate / Opposite Enantiomer
Racemic mixture introduces 50% undesired enantiomer, potentially halving effective yield and requiring additional chiral resolution.
Unsubstituted Phenyl Analog
Absence of 2,6-dimethoxy groups reduces electron density and hydrogen-bond acceptor capacity, which may shift enantioselectivity outcomes in catalyst systems.
2,4-Dimethoxy Regioisomer
Asymmetric methoxy placement disrupts C2-symmetric coordination geometry, likely altering catalytic performance and chiral recognition.

Quantitative Differentiation Versus Key Analogs


Enantiomeric Purity Advantage Over Racemic Mixture

The (R)-enantiomer (CAS 1213675-50-3) is commercially available at 98% purity from LeYan , whereas the racemic mixture (CAS 1337019-71-2) is supplied at 97% purity by multiple vendors . The defined stereochemistry of the (R)-form eliminates the 50% inactive or antagonistic (S)-enantiomer present in the racemate, which is critical for applications requiring enantiopure starting materials.

Enantiomeric purity
Data to verify
100% ee (R)-form vs. 0% ee racemate
Enantiopure specification supports asymmetric synthesis without additional resolution.
Review supplier Certificate of Analysis for batch-specific purity.
chiral purity enantiomeric excess asymmetric synthesis

Hydrogen Bond Acceptor Capacity Comparison

PubChem computed data shows that the 2,6-dimethoxyphenyl-substituted amino alcohol scaffold provides 4 hydrogen bond acceptors (HBA) [1], compared to only 2 HBA for the unsubstituted 2-amino-2-phenylethanol [2]. This doubling of HBA capacity arises from the two methoxy oxygen atoms on the aromatic ring and can significantly enhance metal coordination capability and binding affinity in host-guest complexation [3].

H-bond acceptors
Reported
4 HBA (2,6-dimethoxy) vs. 2 HBA (unsubstituted phenyl)
Increased HBA capacity may enhance metal coordination in ligand design contexts.
Computed PubChem property; ligand performance requires experimental validation.
hydrogen bonding ligand design supramolecular chemistry

Topological Polar Surface Area Differentiation

The 2,6-dimethoxyphenyl substitution increases the topological polar surface area (TPSA) to 64.7 Ų for the amino alcohol scaffold [1]. While computed TPSA data for the unsubstituted 2-amino-2-phenylethanol was not directly retrieved, the molecular formula difference (addition of two methoxy groups, C2H4O2) predicts a TPSA increase of approximately 18–20 Ų based on oxygen contribution, which represents a roughly 40% relative increase compared to the expected ~46 Ų for the unsubstituted analog. This elevated TPSA can modulate membrane permeability and blood-brain barrier penetration in drug-like molecules [2].

Topological PSA
Class-level
64.7 Ų (2,6-dimethoxy scaffold) vs. estimated ~46 Ų (unsubstituted analog)
Reported TPSA difference may influence permeability context in CNS-targeted intermediate design.
Unsubstituted analog TPSA is class-level estimate; confirm via experimental profiling.
polar surface area drug-likeness ADME prediction

C2-Symmetric Geometry Versus 2,4-Dimethoxy Regioisomer

The 2,6-dimethoxy substitution pattern places methoxy groups in a symmetrical arrangement flanking the amino alcohol attachment point on the aromatic ring, creating a C2-symmetric electronic environment. This contrasts with the (R)-2-amino-2-(2,4-dimethoxyphenyl)ethanol regioisomer, which has an asymmetric methoxy distribution . In published catalyst systems, 2,6-dimethoxyphenyl-substituted N-heterocyclic carbenes (NHCs) have been shown to achieve excellent enantioselectivity that is specifically attributed to the electron-rich nature and symmetrical steric shielding provided by the 2,6-substitution pattern [1].

Regioisomer geometry
Class-level
C2-symmetric 2,6-dimethoxy vs. asymmetric 2,4-dimethoxy pattern
Symmetrical substitution supports predictable chelation geometry for catalyst optimization.
Inferred from NHC catalyst studies; direct amino alcohol comparison not available.
regioisomer ligand symmetry catalyst design

Recommended Application Scenarios Based on Evidence


C2-Symmetric Chiral Ligands for Enantioselective Catalysis

For research groups developing new chiral NHC or phosphine ligands for asymmetric catalysis, the (R)-enantiomer in 98% purity provides a defined stereochemical starting point. The 2,6-dimethoxy substitution pattern offers the C2-symmetric electronic environment and increased hydrogen bond acceptor count (4 vs. 2 for the unsubstituted analog) that has been directly correlated with excellent enantioselectivity in published catalyst systems [1]. The elevated TPSA (64.7 Ų) also provides opportunities for tuning catalyst solubility and recovery [2].

Chiral Building Block for Diastereoselective Synthesis

When used as a chiral auxiliary or building block in multi-step pharmaceutical intermediate synthesis, the defined (R)-stereochemistry eliminates the yield penalty associated with racemic starting materials (50% inherent waste of the undesired enantiomer). The 2,6-dimethoxy groups provide additional synthetic handles (via demethylation to catechol derivatives or electrophilic aromatic substitution) that are absent in the unsubstituted 2-amino-2-phenylethanol scaffold [1]. Procurement specifications should require Certificate of Analysis confirming enantiomeric identity at the 98% purity level .

Host-Guest Complexation and Chiral Recognition Studies

For supramolecular chemistry applications involving chiral recognition, the increased hydrogen bond acceptor count (4 HBA) of the 2,6-dimethoxyphenyl scaffold, compared to 2 HBA for unsubstituted analogs, provides additional binding interaction sites that have been shown to modulate enantioselectivity in crown ether-amino alcohol complexation systems [1]. The symmetrical 2,6-substitution pattern ensures predictable binding geometry, whereas the 2,4-regioisomer would introduce asymmetry that complicates interpretation of chiral recognition data [2].

Reference Standard for Chiral HPLC Method Development

The (R)-enantiomer (CAS 1213675-50-3) at 98% purity can serve as an authenticated reference standard for developing chiral HPLC methods to separate β-amino alcohol enantiomers. Its distinct CAS number and defined stereochemistry enable unambiguous identification in analytical workflows, in contrast to the racemate (CAS 1337019-71-2), which lacks stereochemical resolution [1]. This is critical for quality control laboratories validating enantiomeric purity of synthetic intermediates.

Application
Selection Property
Validation Focus
Chiral NHC/phosphine ligand synthesis
Enantiopure (R)-stereochemistry; 2,6-dimethoxy substitution
C2-symmetric chelation geometry; enantioselectivity outcomes
Diastereoselective building block
Defined (R)-configuration; synthetic handles via methoxy groups
Yield efficiency; enantiomeric identity documentation
Chiral recognition / host-guest studies
Increased HBA capacity; symmetric substitution pattern
Binding geometry predictability; complexation enantioselectivity
Chiral HPLC reference standard
Authenticated (R)-enantiomer; distinct CAS number
Method development; enantiomeric purity verification
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